molecular formula C18H13ClN2O2 B8318052 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one

7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one

Cat. No.: B8318052
M. Wt: 324.8 g/mol
InChI Key: BPOLSMKEAUNFJD-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-(1-methylindol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C18H13ClN2O2/c1-21-5-4-11-6-10(2-3-16(11)21)12-7-13-15(8-14(12)19)20-18(23)9-17(13)22/h2-9H,1H3,(H2,20,22,23)

InChI Key

BPOLSMKEAUNFJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3=C(C=C4C(=C3)C(=CC(=O)N4)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate (Example 27) (50 mg, 0.126 mmol) in ethanol (5 mL) was added sodium hydroxide 1N (0.315 mL, 0.315 mmol). The reaction mixture was stirred at 80° C. for 2 h. Additional solution of 1N sodium hydroxide was added (1 mL) and the reaction mixture was stirred at 160° C. for another 30 nm under microwave irradiation. After cooling, the solvent was evaporated and the mixture was dissolved in water and acidified with 1N HCl. The resulting solid was filtered, dried then triturated in hot acetonitrile, filtered and dried to give the title compound 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one (16 mg, 0.049 mmol, 39.1% yield) as a cream solid. LCMS: (M+H)+=325; Rt=2.66 min. HRMS: calculated for C18H14ClN2O2 (M+H)+: 325.0744. found: 325.0739.
Name
ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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